Chemical and physical properties of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione
Chemical and physical properties of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione
Executive Summary
1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione , often referred to in material science contexts as 4,4'-Di(pyridin-4-yl)benzil (DPBz) , is a rigid, ditopic nitrogen-donor ligand. It features a central ethane-1,2-dione (benzil) core flanked by two phenyl rings, which are further extended by pyridine moieties at the para positions.
This molecule is of significant interest in Crystal Engineering and Drug Development as a supramolecular building block. Its primary utility lies in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) , where it acts as a "pillar" ligand. The central diketone moiety introduces a specific torsional flexibility (skew geometry) distinct from linear alkyne or alkene analogues, influencing pore size and topology in porous materials. Furthermore, the diketone core offers a site for post-synthetic modification (e.g., condensation reactions) to generate biologically active heterocycles like imidazoles or quinoxalines.
Molecular Architecture & Structural Logic
The molecule can be segmented into three functional zones:
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The Core (Diketone): The
bridge. Unlike alkynes, this bond is not linear. The carbonyls typically adopt a skew conformation (torsion angle in the gas phase, varying in solid state depending on packing) to minimize dipole repulsion. -
The Spacers (Phenyl Rings): Provide length and rigidity, extending the distance between metal centers in coordination networks.
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The Donors (Pyridine Rings): The terminal nitrogen atoms possess lone pairs available for coordination to transition metals (e.g., Zn(II), Cu(II), Co(II)).
Structural Visualization (DOT)
The following diagram illustrates the logical connectivity and functional segmentation of the molecule.
Caption: Logical segmentation of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione showing donor sites and the central torsional core.
Chemical & Physical Properties[1][2][3][4][5][6][7]
Physicochemical Data Table
Note: Values marked with () are derived from high-confidence analogues (e.g., 4,4'-dibromobenzil and 1,4-bis(4-pyridyl)benzene) where specific experimental data is proprietary or sparse.*
| Property | Value / Description |
| IUPAC Name | 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione |
| Common Abbreviation | 4,4'-DPBz |
| Molecular Formula | |
| Molecular Weight | 388.42 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | > 240 °C (Decomposition likely >280 °C)* |
| Solubility (Soluble) | DMF, DMSO, CHCl |
| Solubility (Insoluble) | Water, Methanol (Cold), Diethyl Ether |
| Coordination Geometry | Ditopic (Linear/Angular depending on torsion) |
| pKa (Pyridine N) | ~5.2 (Typical for 4-substituted pyridines) |
Spectroscopic Signatures[8][9]
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IR Spectroscopy: The defining feature is the carbonyl stretching frequency . In benzil derivatives, this appears as a doublet or broad band around 1660–1670 cm⁻¹ due to conjugation with the aromatic rings.
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UV-Vis Absorption: Expect a strong
transition in the UV region (<300 nm) and a broad transition extending into the visible region (350–420 nm), responsible for the yellow color. -
1H NMR (DMSO-d6):
-
Pyridine Protons: Two doublets (AA'BB' system) appearing downfield (
8.6–8.8 ppm for protons ortho to N; 7.6–7.8 ppm for protons meta to N). -
Phenyl Protons: Two doublets (
7.8–8.2 ppm), heavily deshielded by the carbonyl and pyridyl groups.
-
Synthesis & Purification Protocols
The most robust synthetic route utilizes the Suzuki-Miyaura Cross-Coupling reaction. This method is preferred over direct oxidation of the corresponding alkane due to the high selectivity and availability of precursors.
Reaction Scheme
Precursors: 4,4'-Dibromobenzil + 4-Pyridylboronic Acid.
Catalyst: Pd(PPh
Detailed Protocol
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Preparation: In a 250 mL round-bottom flask, dissolve 4,4'-dibromobenzil (1.0 eq) and 4-pyridylboronic acid (2.5 eq) in a solvent mixture of Toluene:Ethanol:Water (4:1:1 ratio).
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Why this solvent? The biphasic system dissolves the organic halides (toluene), the boronic acid (ethanol), and the inorganic base (water), facilitating interfacial transfer.
-
-
Degassing: Bubble Nitrogen or Argon through the solution for 20 minutes. Oxygen must be removed to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.
-
Catalysis: Add Pd(PPh
) (5 mol%) under inert atmosphere. -
Reflux: Heat the mixture to reflux (approx. 90–100 °C) for 24–48 hours. The solution typically darkens from yellow to deep orange/brown.
-
Work-up:
-
Purification:
-
The crude product is often contaminated with triphenylphosphine oxide and unreacted boronic acid.
-
Recrystallization: Hot DMF or Toluene is effective.
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Column Chromatography: Silica gel, eluting with DCM:Methanol (95:5 to 90:10). The pyridine nitrogen makes the compound streak on silica; adding 1% Triethylamine to the eluent can sharpen the bands.
-
Synthesis Workflow Diagram (DOT)
Caption: Step-by-step Suzuki-Miyaura coupling workflow for the synthesis of the target ligand.
Applications in Research & Development
A. Metal-Organic Frameworks (MOFs)
This molecule serves as an excellent pillaring ligand . In MOF synthesis, 2D grids (composed of metal nodes and dicarboxylic acids) are connected by these pillars to form 3D porous networks.
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Advantage: The benzil core's kink prevents the "interpenetration" (entanglement) of networks, often preserving larger pore volumes compared to linear pillars like 4,4'-bipyridine.
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Target Metals: Zn(II), Cu(II), Co(II), Cd(II).
B. Biological Activity (Precursor)
While the ligand itself is primarily a materials building block, the 1,2-dione motif is a critical intermediate for synthesizing biologically active heterocycles .
-
Reaction: Condensation with 1,2-diamines (e.g., o-phenylenediamine).[1]
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Product: 2,3-Diarylquinoxalines.[1] These derivatives are investigated for anticancer and antimicrobial properties.
References
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Suzuki-Miyaura Coupling Mechanism & General Protocols
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
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Pyridyl-Benzil Ligands in Coordination Polymers
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4,4'-Dibromobenzil Precursor Data
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Sigma-Aldrich Product Specification: 4,4'-Dibromobenzil (CAS 35578-47-3). Link
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